4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate
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Overview
Description
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate is a complex organic compound with the molecular formula C29H23ClN2O4 This compound is characterized by the presence of multiple functional groups, including a chlorobenzyl ether, a benzoyl group, and a carbohydrazonoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-((4-Chlorobenzyl)oxy)benzaldehyde: This intermediate is prepared by reacting 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.
Synthesis of 4-((4-Chlorobenzyl)oxy)benzoylhydrazone: The aldehyde intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with 4-methylbenzoic acid: The final step involves the coupling of the hydrazone intermediate with 4-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl ether moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxyacetic acid
- 4-(2-(4-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- 4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxy)acetic acid
Uniqueness
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
332146-98-2 |
---|---|
Molecular Formula |
C29H23ClN2O4 |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C29H23ClN2O4/c1-20-2-8-24(9-3-20)29(34)36-27-14-6-21(7-15-27)18-31-32-28(33)23-10-16-26(17-11-23)35-19-22-4-12-25(30)13-5-22/h2-18H,19H2,1H3,(H,32,33)/b31-18+ |
InChI Key |
HFECSWJHAXABQS-FDAWAROLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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